molecular formula C11H15NO2 B12017653 2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol

Katalognummer: B12017653
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: BIOLBRYOYWETIV-ZRDIBKRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol is an organic compound with a unique structure that includes a hydroxy group, a propylcarbonimidoyl group, and a methylphenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol typically involves the reaction of 4-methylphenol with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonimidoyl group. The reaction mixture is then treated with hydroxylamine to introduce the hydroxy group, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonimidoyl group can be reduced to form amines.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acid chlorides or alkyl halides are used in the presence of a base for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of esters or ethers.

Wissenschaftliche Forschungsanwendungen

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonimidoyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    4-Methylphenol: Shares the phenolic structure but lacks the carbonimidoyl and hydroxy groups.

    Propyl isocyanate: Contains the isocyanate group but lacks the phenolic and hydroxy groups.

    Hydroxylamine: Contains the hydroxy group but lacks the phenolic and carbonimidoyl groups.

Uniqueness: 2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

2-[(E)-N-hydroxy-C-propylcarbonimidoyl]-4-methylphenol

InChI

InChI=1S/C11H15NO2/c1-3-4-10(12-14)9-7-8(2)5-6-11(9)13/h5-7,13-14H,3-4H2,1-2H3/b12-10+

InChI-Schlüssel

BIOLBRYOYWETIV-ZRDIBKRKSA-N

Isomerische SMILES

CCC/C(=N\O)/C1=C(C=CC(=C1)C)O

Kanonische SMILES

CCCC(=NO)C1=C(C=CC(=C1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.